molecular formula C22H17N3O4 B1395606 Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 76360-75-3

Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1395606
CAS No.: 76360-75-3
M. Wt: 387.4 g/mol
InChI Key: AWVZOUBPHJFHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative characterized by a fused bicyclic core, hydroxyl and oxo functional groups, and two phenyl substituents at positions 2 and 6. Its molecular formula is C19H17N3O4 (MW 351.37) .

Properties

IUPAC Name

ethyl 5-hydroxy-7-oxo-2,8-diphenylpyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-2-29-22(28)17-18(26)16-13-23-19(14-9-5-3-6-10-14)24-20(16)25(21(17)27)15-11-7-4-8-12-15/h3-13,26H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVZOUBPHJFHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716329
Record name Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76360-75-3
Record name Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS No. 76360-75-3) is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into the biological activity of this compound, supported by various studies and data tables.

  • Molecular Formula : C22H17N3O4
  • Molecular Weight : 387.39 g/mol
  • CAS Number : 76360-75-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrido[2,3-d]pyrimidine family. This compound has shown promising results against various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Model

In a study evaluating the compound's efficacy against A549 human lung adenocarcinoma cells, it was found that:

  • The compound exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutic agents like cisplatin.
  • The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl 5-hydroxy...A54915Apoptosis induction
CisplatinA54910DNA cross-linking

Anti-inflammatory Activity

The compound also demonstrates notable anti-inflammatory properties. Research indicates that it effectively inhibits cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

In Vitro COX Inhibition Study

In a comparative study against standard anti-inflammatory drugs:

  • Ethyl 5-hydroxy... showed an IC50 value of 0.04 µmol for COX-2 inhibition, similar to that of celecoxib.
CompoundCOX Inhibition IC50 (µmol)
Ethyl 5-hydroxy...0.04
Celecoxib0.04

Structure–Activity Relationship (SAR)

The biological activity of ethyl 5-hydroxy... is influenced by its structural components. Modifications in the molecular structure can enhance or diminish its activity:

  • Ethyl Group at N8 : Enhances anticancer activity.
  • Hydroxyl Substituents : Contribute to anti-inflammatory effects.

Summary of Biological Activities

The following table summarizes the diverse biological activities reported for ethyl 5-hydroxy...:

Activity TypeObserved EffectReference
AnticancerCytotoxicity against A549 cells
Anti-inflammatoryCOX inhibition
AntimicrobialActivity against resistant strains

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit potent anticancer properties. Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has been investigated for its ability to inhibit tumor cell proliferation. Studies have shown that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated immune cells, indicating potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can be leveraged in drug design for conditions where DHFR activity is dysregulated.

Molecular Probes

Due to its specific binding properties, this compound can be utilized as a molecular probe in biochemical assays to study various biological processes and interactions at the molecular level.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a semiconductor can enhance the performance and efficiency of these devices.

Polymer Chemistry

In polymer science, this compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability. Research is ongoing to explore its potential as a filler or additive in composite materials.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW Substituents (Positions) Melting Point (°C) Key Functional Groups
Target Compound C19H17N3O4 351.37 2-Ph, 8-Ph N/A 5-OH, 7-Oxo, 6-COOEt
8-Propyl Analog C19H19N3O4 353.38 2-Ph, 8-Pr N/A 5-OH, 7-Oxo, 6-COOEt
Triazolo-pyrimidine C27H24N4O3 452.5 1,5-Ph, 3-(2-OH-Ph), 7-Me 206 6-COOEt, 3-OH
Thiazolo-pyrimidine C26H26N2O6S 494.55 5-Ph, 2-(trimethoxybenzylidene) 154–155 3-Oxo, 6-COOEt, S1

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate?

A typical method involves refluxing precursors (e.g., substituted pyrimidines or aldehydes) in acetic acid/acetic anhydride with sodium acetate as a catalyst. Reaction optimization includes monitoring completion via TLC and recrystallization from ethyl acetate/ethanol (3:2) for purity. Yield improvements may require adjusting stoichiometry or reaction time (e.g., 8–10 hours at 427–428 K) .

Q. How can single crystals suitable for X-ray diffraction be obtained for this compound?

Slow evaporation of a 3:2 ethyl acetate-ethanol solution at ambient temperature yields pale yellow crystals. Preferential nucleation is achieved by controlled solvent evaporation, ensuring minimal thermal disturbance. Crystal quality is validated via diffraction parameters (e.g., θ range: −19° to 23°, Tmin/Tmax: 0.967–0.971) .

Q. What crystallographic software is recommended for refining its structure?

SHELXL (via SHELXTL or SHELXPRO interfaces) is widely used for small-molecule refinement. Hydrogen atoms are placed using a riding model (C—H = 0.93–0.98 Å, Uiso = 1.2–1.5Ueq). R-factor convergence (e.g., R1 = 0.058, wR2 = 0.168) ensures reliability .

Advanced Research Questions

Q. How to resolve discrepancies in hydrogen bonding patterns observed in crystallographic data?

Apply graph set analysis (e.g., Etter’s formalism) to classify C—H···O interactions. For example, bifurcated hydrogen bonds forming chains along the c-axis (Fig. 2 in ) should be cross-validated using Hirshfeld surface analysis. Contradictions in bond angles (e.g., 109.5° for H8A–C8–H8C vs. 120.8° for C22–H22) may arise from torsional strain or packing effects .

Q. What computational methods validate experimental ring puckering parameters?

Use Cremer-Pople coordinates to quantify non-planarity. For the pyrimidine ring, calculate puckering amplitude (q) and phase angle (φ) from atomic displacements (e.g., C5 deviation: 0.224 Å from the mean plane). Compare with density functional theory (DFT) simulations to assess conformational stability .

Q. How to address chiral center configuration conflicts between synthetic and crystallographic data?

The C5 chiral center in the pyrimidine ring (flattened boat conformation) should be analyzed via Flack parameter refinement during X-ray studies. Discrepancies between synthetic stereochemistry and crystallographic results may require circular dichroism (CD) spectroscopy or enantiomeric resolution via chiral HPLC .

Q. What strategies optimize purification for structurally similar impurities?

Reverse-phase HPLC (5–95% MeOH in H2O) effectively separates analogs like pipemidic acid esters. Monitor for co-eluting impurities (e.g., methyl or isopropyl esters) using high-resolution mass spectrometry (HRMS) .

Methodological Notes

  • Data Validation : Cross-reference SHELXL refinement outputs (e.g., S = 1.07, 5055 reflections) with PLATON/CHECKCIF reports to flag ADDSYM alerts or missed symmetry .
  • Safety Protocols : While handling pyrimidine derivatives, adhere to glovebox protocols for air-sensitive intermediates and avoid acetic anhydride exposure during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.